3-Methanesulfonyl-5-nitrobenzoic acid

描述

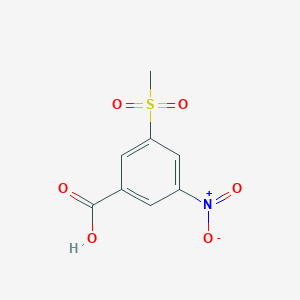

3-Methanesulfonyl-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position and a nitro (-NO₂) group at the 5-position of the aromatic ring. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research, particularly in the development of sulfonamide-based drugs and nitroaromatic derivatives .

属性

IUPAC Name |

3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-5-nitrobenzoic acid typically involves the nitration of 3-methanesulfonylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

3-Methanesulfonylbenzoic acid+HNO3+H2SO4→3-Methanesulfonyl-5-nitrobenzoic acid+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or sulfonating agents.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: 3-Methanesulfonyl-5-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

3-Methanesulfonyl-5-nitrobenzoic acid is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the production of antihypertensive drugs and other therapeutic agents. The compound's ability to participate in various chemical reactions makes it a valuable building block in drug development.

Case Study: Synthesis of Antihypertensive Agents

Research indicates that this compound can be used to synthesize telmisartan, a medication used to treat high blood pressure. The synthetic pathway often involves multiple steps where this compound acts as a crucial intermediate, facilitating the formation of the final active pharmaceutical ingredient (API) .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic applications. Its sulfonyl group enhances its reactivity, making it suitable for coupling reactions and other transformations.

Applications in Peptide Synthesis

One significant application is its use as an organic buffer in peptide synthesis. The compound is known to improve yields in solid-phase peptide synthesis (SPPS), where it helps stabilize intermediates and facilitates the formation of peptide bonds .

Biochemical Applications

The compound's biochemical properties also make it useful in biological research. It has been employed as a substrate or inhibitor in studies involving enzyme kinetics and mechanisms.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as selective inhibitors for various enzymes, including monoamine oxidases (MAOs). Such studies are crucial for developing therapeutic agents targeting neurodegenerative diseases .

Environmental Chemistry

The compound's properties also lend themselves to applications in environmental chemistry, particularly in the development of methods for detecting and quantifying pollutants.

Analytical Chemistry Techniques

This compound can be utilized in chromatographic techniques to separate complex mixtures, aiding in environmental monitoring and analysis .

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-Methanesulfonyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methanesulfonyl group can participate in covalent bonding with target molecules .

相似化合物的比较

Substituent Analysis and Structural Variations

The table below highlights key differences between 3-Methanesulfonyl-5-nitrobenzoic acid and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| This compound | Not provided* | C₈H₇NO₆S | 245.21 | -SO₂CH₃ (3), -NO₂ (5) | Pharmaceutical intermediates, catalysis |

| 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid | 1954-97-8 | C₉H₈N₂O₅ | 224.17 | -CONHCH₃ (3), -NO₂ (5) | Enzyme inhibitors, peptide mimetics |

| 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | 926264-75-7 | C₈H₆ClFO₄S | 260.65 | -SO₂Cl (3), -F (5), -CH₃ (4) | Sulfonation reagents, agrochemicals |

| 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid | 89976-48-7 | C₈H₈INO₄S | 357.12 | -I (3), -NHSO₂CH₃ (5) | Cross-coupling reactions, radiopharmaceuticals |

| Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate | 52317-31-4 | C₁₂H₁₃NO₆S | 287.29 | -SO₂CH₃ (3), -NO₂ (5), -COOEt (ester) | Prodrug development, lipophilic intermediates |

Key Findings and Reactivity Insights

Electron-Withdrawing Effects :

- The methanesulfonyl and nitro groups in this compound strongly deactivate the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to sulfonyl groups). This contrasts with 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, where the carbamoyl group (-CONHCH₃) is less electron-withdrawing, allowing for varied reactivity in amide bond formation .

Functional Group Reactivity :

- The chlorosulfonyl group in 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS 926264-75-7) offers high reactivity for nucleophilic substitution, making it valuable in synthesizing sulfonamides or sulfonic acids. In contrast, the methanesulfonyl group in the target compound is stable under most conditions, favoring applications requiring robust intermediates .

Iodine as a Leaving Group :

- 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid (CAS 89976-48-7) incorporates an iodine atom, a superior leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the nitro group in the target compound, which is typically reduced to an amine for further functionalization .

Ester Derivatives :

- Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) demonstrates how esterification of the carboxylic acid enhances lipophilicity, a critical factor in prodrug design. The methyl and nitro substituents also introduce steric and electronic effects that modulate metabolic stability .

生物活性

3-Methanesulfonyl-5-nitrobenzoic acid (MSNBA) is a derivative of nitrobenzoic acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antibacterial and anticancer therapies. This article provides a comprehensive overview of the biological activity of MSNBA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

MSNBA is characterized by the following chemical structure:

- Chemical Formula : C8H9N O5S

- Molecular Weight : 227.23 g/mol

The compound features a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid backbone, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that MSNBA exhibits significant antibacterial properties. Its activity has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that MSNBA is effective at low concentrations, indicating potent antibacterial activity.

Table 1: Antibacterial Activity of MSNBA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 39 |

The mechanism behind its antibacterial action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways, although further studies are needed to elucidate the exact mechanisms.

Anticancer Activity

MSNBA has also been studied for its anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The compound's efficacy was compared to standard chemotherapeutics such as cisplatin.

Table 2: Anticancer Activity of MSNBA

| Cancer Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| A549 (Lung Cancer) | 8.82 | 24.30% |

| Caco-2 (Colon Cancer) | 20.00 | 27.30% |

The results indicate that MSNBA possesses a higher growth-suppressive activity compared to untreated controls, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of MSNBA can be linked to its structural components. The presence of the nitro group is critical for its antibacterial and anticancer activities. Studies suggest that modifications to either the methanesulfonyl or nitro groups may enhance or diminish its efficacy.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several nitrobenzoic acid derivatives, including MSNBA. The results showed that compounds with similar substituents exhibited varying degrees of activity based on their structural configurations .

- Evaluation Against Cancer Cells : In another research effort, MSNBA was tested against multiple cancer cell lines using the MTT assay to measure cell viability post-treatment. The findings indicated that MSNBA significantly reduced cell viability in a dose-dependent manner, particularly in lung and colon cancer cells .

化学反应分析

Acid-Base Reactions and Salt Formation

The carboxylic acid group (-COOH) undergoes typical neutralization reactions with bases to form water-soluble salts. For example:

The electron-withdrawing nitro and sulfonyl groups increase the acidity of the carboxylic acid (pKa ≈ 1.5–2.5) compared to unsubstituted benzoic acid (pKa = 4.2) .

Key Data:

| Property | Value | Source Analog |

|---|---|---|

| Aqueous solubility (salt) | High in alkaline solutions | 2-Methyl-5-nitrobenzoic acid |

| Neutralization enthalpy | Exothermic | General carboxylic acids |

Esterification and Amidation

The carboxylic acid participates in Fischer esterification with alcohols under acidic conditions. For example, refluxing with methanol and H₂SO₄ yields methyl esters:

Reaction efficiency depends on steric hindrance from substituents. The methanesulfonyl group may slow reaction kinetics compared to simpler nitrobenzoic acids (e.g., 3-nitrobenzoic acid requires 1 hour reflux for esterification) .

Comparative Esterification Data:

| Substrate | Reaction Time (h) | Yield (%) | Conditions |

|---|---|---|---|

| 3-Nitrobenzoic acid | 1 | 75–85 | H₂SO₄, CH₃OH, reflux |

| 3-Methyl-5-nitrobenzoic acid | 2.5 | 60–70 | H₂SO₄, CH₃OH, reflux |

Electrophilic Aromatic Substitution (EAS)

The nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups are strong meta-directors, making the aromatic ring highly deactivated. EAS reactions (e.g., nitration, sulfonation) occur under harsh conditions and preferentially at the para position relative to existing substituents.

Example Reaction:

Predicted outcome: Additional nitro groups would form para to existing substituents if sterically feasible .

Reduction Reactions

The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl). The sulfonyl group is typically inert under these conditions:

Resulting in 3-methanesulfonyl-5-aminobenzoic acid, a potential intermediate for pharmaceuticals .

Decarboxylation

Thermal or metal-catalyzed decarboxylation may occur under high temperatures (150–200°C) or via copper-mediated pathways:

The nitro group stabilizes the transition state, enhancing reaction rates compared to non-electron-withdrawing analogs .

Protodecarboxylation Conditions:

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/Et₃N in DMSO | 120 | 50–60 |

Nucleophilic Acyl Substitution

The carboxylic acid can be converted to acid chlorides (e.g., using SOCl₂ or PCl₅), enabling further derivatization:

Acid chlorides react with amines to form amides or with alcohols to form esters .

Environmental and Stability Considerations

常见问题

Q. Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra under experimental conditions. Compare computed torsion angles with X-ray crystallography data to assess conformational stability. If inconsistencies persist, re-evaluate sample purity via HPLC or recrystallization (e.g., using ethanol/water mixtures) .

Basic: What synthetic routes are used to prepare this compound?

Answer:

A common approach involves:

Sulfonation : Introduce methanesulfonyl groups via electrophilic substitution on benzoic acid derivatives.

Nitration : Use mixed acids (HNO/HSO) to add nitro groups at the meta position relative to the carboxylic acid.

Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity (mp ~230°C, based on analogs in ).

Q. Advanced: How can nitration regioselectivity be controlled to avoid byproducts?

Answer: Use directing groups and temperature modulation. The carboxylic acid directs nitration to the meta position, but competing sulfonyl group effects may require low temperatures (0–5°C) to minimize polysubstitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For challenging cases, employ protecting groups (e.g., methyl esters, later hydrolyzed with NaOH) .

Basic: What crystallographic techniques are suitable for structural determination?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is standard. Use SHELXTL or SHELXL for structure solution and refinement . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . Key parameters:

- Resolution : Aim for <1.0 Å for high precision.

- R-factors : Target , .

Q. Advanced: How can twinning or poor crystal quality be addressed during refinement?

Answer: For twinned crystals, use SHELXL’s TWIN command with BASF parameter optimization. If data is weak (e.g., high ), apply restraints to bond lengths/angles or use SHELXD for phase extension. For disordered sulfonyl/nitro groups, refine occupancy factors or apply ISOR restraints .

Basic: What computational tools predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian or ORCA simulates reaction pathways (e.g., hydrolysis of nitro groups). Molecular docking (AutoDock Vina) evaluates potential biological interactions .

Q. Advanced: How can solvent effects and transition states be modeled for reaction mechanisms?

Answer: Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For transition states, apply the Nudged Elastic Band (NEB) method or intrinsic reaction coordinate (IRC) analysis. Validate with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .

Basic: What safety protocols are essential when handling this compound?

Answer:

Q. Advanced: How can safety be integrated into high-throughput synthesis workflows?

Answer: Implement automated liquid handling systems to minimize exposure. Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring, reducing manual sampling. Design waste protocols for nitro-containing byproducts (e.g., neutralization with NaHCO before disposal) .

Basic: How is the purity of this compound validated?

Answer:

Combine:

Q. Advanced: What strategies resolve co-elution issues in HPLC purity analysis?

Answer: Use orthogonal methods:

LC-MS to differentiate by molecular weight.

Ion-pair chromatography (e.g., tetrabutylammonium bromide) for acidic compounds.

2D-TLC with alternate solvent systems (e.g., chloroform/methanol vs. hexane/acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。